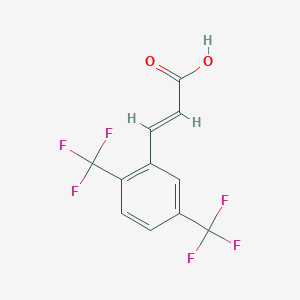

2,5-Bis(trifluoromethyl)cinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

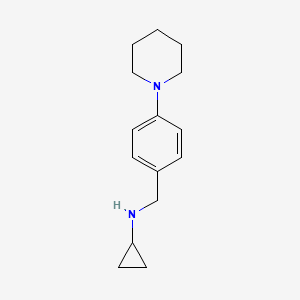

“2,5-Bis(trifluoromethyl)cinnamic acid” is a chemical compound with the molecular formula C11H6F6O2 . Its average mass is 284.155 Da and its monoisotopic mass is 284.027191 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cinnamic acid core with two trifluoromethyl groups attached to the phenyl ring . The InChI code for this compound is InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ .

Aplicaciones Científicas De Investigación

Catalytic Applications

Zolfigol et al. (2015) explored the use of novel nano organo solid acids in the synthesis of cinnamic acid derivatives. They designed and synthesized 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, demonstrating their potential in industrial applications including the synthesis of cinnamic acid derivatives under mild and solvent-free conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthesis and Characterization

Shang et al. (2015) reported on the I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids. This method provides a safe and convenient access to various trifluoromethylated (E)-alkenes, showcasing a high selectivity (Shang, Li, & Liu, 2015).

Medicinal Chemistry

De et al. (2011) reviewed the use of cinnamic acid derivatives in medicinal research, especially as antitumor agents. They highlighted the chemical reactivity of cinnamic acids, which has led to the development of various cinnamoyl derivatives with significant antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Organic Synthesis

Rendy et al. (2004) explored the superacid-catalyzed reactions of cinnamic acids, including the formation of dicationic intermediates (superelectrophiles). They provided evidence that protonated carboxylic acid groups can enhance the reactivity of an adjacent electrophilic center, valuable for synthesizing electron-deficient chalcones and heterocyclic chalcones from cinnamic acids (Rendy, Zhang, McElrea, Gomez, & Klumpp, 2004).

Mecanismo De Acción

Target of Action

It has been employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .

Mode of Action

It is known to interact with hydrophobic guest molecules and polymers forming the micelle core

Biochemical Pathways

As a derivative of cinnamic acid, it may potentially influence pathways related to phenylpropanoids, flavonoids, and lignols . .

Result of Action

Its role as a hydrophobic probe suggests it may influence the behavior of hydrophobic guest molecules and polymers within micelle cores .

Safety and Hazards

“2,5-Bis(trifluoromethyl)cinnamic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTZFZJTSGSPPB-DAFODLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199588 |

Source

|

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312619-48-0 |

Source

|

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312619-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)